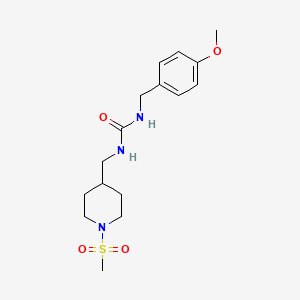

1-(4-Methoxybenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea

Description

This compound features a urea core linked to a 4-methoxybenzyl group and a piperidin-4-ylmethyl moiety substituted with a methylsulfonyl group.

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-3-[(1-methylsulfonylpiperidin-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O4S/c1-23-15-5-3-13(4-6-15)11-17-16(20)18-12-14-7-9-19(10-8-14)24(2,21)22/h3-6,14H,7-12H2,1-2H3,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WALLKCNLVBXFCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)NCC2CCN(CC2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxybenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea typically involves multiple steps:

Formation of the Methoxybenzyl Intermediate: The initial step often involves the preparation of the 4-methoxybenzyl chloride from 4-methoxybenzyl alcohol using thionyl chloride or another chlorinating agent.

Piperidine Derivative Synthesis: The next step involves the synthesis of the piperidine derivative, which can be achieved by reacting piperidine with methylsulfonyl chloride in the presence of a base such as triethylamine.

Coupling Reaction: The final step is the coupling of the methoxybenzyl chloride with the piperidine derivative in the presence of a urea derivative under basic conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxybenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Reduction: The urea moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products:

Oxidation: 1-(4-Hydroxybenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea.

Reduction: 1-(4-Methoxybenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxybenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurological pathways.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets:

Molecular Targets: It may interact with enzymes or receptors in the central nervous system, modulating their activity.

Pathways Involved: The compound could influence signaling pathways related to neurotransmission, potentially affecting mood, cognition, and pain perception.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations:

Substituent Effects: The 4-methoxybenzyl group in the target compound contrasts with 4-trifluoromethylphenyl (compound 12 ) and 4-fluorobenzyl (compound in ). The methoxy group enhances lipophilicity compared to the electron-withdrawing trifluoromethyl or fluoro groups, which may influence membrane permeability and target binding.

Piperidine Modifications :

- The methylsulfonyl group in the target compound and compound 12 introduces strong polarity, favoring interactions with hydrophilic enzyme pockets.

- Heterocyclic substitutions (e.g., pyrazin-2-yl in or 2-methylpyridin-4-yl in ) may enhance π-π stacking or metal coordination in active sites.

Synthetic Efficiency: Compound 12 shows a lower synthesis yield (51%) compared to other analogues (e.g., compound 13 at 66%), likely due to challenges in sulfonylation steps.

Pharmacological and Functional Comparisons

- The methylsulfonyl group in both compounds may stabilize interactions with sEH’s catalytic domain.

- Anti-Alzheimer’s Activity: Compound 18c demonstrates potent AChE inhibition, attributed to its imidazolidin-2-one core and dual methoxy/trifluoromethyl substituents. The target compound’s urea core lacks the cyclic constraint of imidazolidinone, which may reduce rigidity and binding affinity.

- Antimicrobial Potential: Piperidine derivatives with sulfonyl or heteroaryl groups (e.g., ) show antimicrobial activity, suggesting the target compound could be explored in similar contexts.

Physicochemical Properties

- Molecular Weight : and 11 report molecular weights of ~300–400 g/mol for analogues, within the acceptable range for drug-like molecules. The target compound’s molecular weight is likely comparable.

- Solubility : The methylsulfonyl and methoxy groups in the target compound may improve aqueous solubility compared to purely hydrophobic analogues (e.g., compound 31 in with a morpholine-pyrimidine system).

Biological Activity

1-(4-Methoxybenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea, with CAS number 1235621-99-4, is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is with a molecular weight of 355.5 g/mol. Its structure includes a methoxybenzyl group and a piperidine moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1235621-99-4 |

| Molecular Formula | C₁₆H₂₅N₃O₄S |

| Molecular Weight | 355.5 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of similar compounds containing piperidine and urea functionalities. For instance, derivatives have shown broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of protein synthesis and disruption of biofilm formation.

Case Study:

A related study reported that compounds with similar structures exhibited minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM against various bacterial strains, demonstrating significant bactericidal effects .

Anticancer Activity

Research indicates that compounds with structural similarities to 1-(4-Methoxybenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea may possess anticancer properties. They are believed to act through the inhibition of specific signaling pathways involved in cancer cell proliferation.

Findings:

In vitro studies demonstrated that certain urea derivatives inhibited cell growth in cancer cell lines, suggesting potential for further development as anticancer agents .

The biological activity of this compound is hypothesized to involve interaction with various receptors and enzymes. The piperidine ring is known for its ability to modulate neurotransmitter systems, which could contribute to both its antimicrobial and potential neuropharmacological effects.

Research Findings

A comprehensive review of the literature reveals several key findings regarding the biological activity of related compounds:

- Antibacterial Activity : Compounds similar to 1-(4-Methoxybenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea have shown significant activity against MRSA and other resistant strains.

- Biofilm Disruption : Research indicates that these compounds can disrupt biofilms formed by pathogenic bacteria, enhancing their efficacy as antimicrobial agents.

- Cytotoxicity : Some derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells, indicating a potential therapeutic window for anticancer applications.

Q & A

Q. What are the optimal synthetic routes for 1-(4-Methoxybenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea, and how can reaction yields be improved?

The synthesis of urea derivatives typically involves coupling reactions between amines and isocyanates or carbamoylating agents. For the target compound, key steps include:

- Piperidine sulfonylation : Reacting piperidin-4-ylmethanamine with methanesulfonyl chloride in a polar aprotic solvent (e.g., DMF) using a base like triethylamine to form the 1-(methylsulfonyl)piperidin-4-ylmethyl intermediate .

- Urea formation : Coupling the sulfonylated piperidine intermediate with 4-methoxybenzyl isocyanate under anhydrous conditions. Catalysts like EDCI/DMAP may enhance efficiency .

- Purification : Column chromatography (e.g., hexane/EtOAc gradients) or recrystallization from dichloromethane/hexane mixtures improves purity. Yields can vary (51–66% for analogous compounds), with optimization focusing on stoichiometry, temperature (0–25°C), and catalyst loading .

Q. What analytical techniques are critical for characterizing this compound and verifying its structural integrity?

- NMR spectroscopy : Use and NMR in DMSO-d to confirm the methoxybenzyl (δ ~3.7 ppm for OCH), methylsulfonyl (δ ~3.1 ppm for SOCH), and urea NH protons (δ ~5.8–6.2 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the piperidine and benzyl regions .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]) and fragments (e.g., loss of the methoxybenzyl group).

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity. Mobile phases like methanol/sodium acetate buffer (pH 4.6) are effective for sulfonamide-containing compounds .

Advanced Research Questions

Q. How does the methylsulfonyl-piperidine moiety influence target binding and solubility in biological assays?

The methylsulfonyl group enhances hydrogen-bond acceptor capacity , potentially improving interactions with enzymes like soluble epoxide hydrolase (sEH) or kinases. Computational docking studies (e.g., AutoDock Vina) can map interactions with catalytic residues. Additionally, the sulfonamide increases aqueous solubility (~2–5 mg/mL in PBS) compared to non-sulfonylated analogs, critical for in vitro assays .

Q. What strategies mitigate metabolic instability of the methoxybenzyl group in vivo?

- Isosteric replacement : Substitute the methoxy group with trifluoromethoxy or cyclopropoxy groups to reduce oxidative demethylation by cytochrome P450 enzymes .

- Deuterium labeling : Replace methoxy hydrogens with deuterium to slow metabolism (e.g., reduction observed in deuterated TPPU analogs) .

- Prodrug approaches : Mask the urea as a carbamate ester, cleaved enzymatically in target tissues .

Q. How can contradictory data on enzyme inhibition potency be resolved across studies?

Discrepancies in IC values may arise from:

- Assay conditions : Variations in buffer pH, temperature, or substrate concentration (e.g., sEH activity is pH-sensitive). Standardize protocols using reference inhibitors like TPPU .

- Protein source : Recombinant vs. tissue-extracted enzymes may differ in post-translational modifications. Validate activity with Western blotting or activity-based protein profiling (ABPP) .

- Data normalization : Use internal controls (e.g., fluorescence quenchers in FRET-based assays) to correct for interference from compound autofluorescence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.